molecular formula C10H16O2 B14315718 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal CAS No. 114050-61-2

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal

Cat. No.: B14315718
CAS No.: 114050-61-2
M. Wt: 168.23 g/mol
InChI Key: QZSSGBRERFIGQN-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is a substituted aldehyde with a complex structure. Its IUPAC name indicates a hexanal backbone (six-carbon aldehyde) modified by three functional groups: a methyl group at position 4, a ketone (oxo) group at position 5, and a prop-1-en-2-yl (isopropenyl) group at position 2. The molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol (inferred from structurally similar compounds, e.g., CAS 75697-98-2 in ). This compound combines aldehyde, ketone, and alkene functionalities, which may confer unique physicochemical and reactivity profiles compared to simpler aldehydes like hexanal.

For example, hexanal is a well-studied volatile organic compound (VOC) with applications in food preservation, fragrance, and agriculture . The addition of a ketone and isopropenyl group in this compound likely alters its volatility, stability, and interaction with biological or industrial systems.

Properties

CAS No.

114050-61-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methyl-5-oxo-2-prop-1-en-2-ylhexanal

InChI

InChI=1S/C10H16O2/c1-7(2)10(6-11)5-8(3)9(4)12/h6,8,10H,1,5H2,2-4H3

InChI Key

QZSSGBRERFIGQN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C=O)C(=C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetone, followed by oxidation to introduce the ketone group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the oxidation step, and advanced purification techniques like chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

    Substitution: Grignard reagents (RMgX) in anhydrous ether under reflux conditions.

Major Products Formed

    Oxidation: 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanoic acid.

    Reduction: 4-Methyl-5-hydroxy-2-(prop-1-en-2-yl)hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares functional groups with several classes of organic compounds:

  • Aldehydes: Hexanal (C₆H₁₂O), nonanal (C₉H₁₈O), and trans-2-hexenal (C₆H₁₀O) .
  • Ketones : 5-Oxohexanal derivatives (e.g., 4-oxohexanal).
  • Alkenes : Compounds with isopropenyl groups (e.g., terpenes like myrcene) .

Key structural differences include:

  • The ketone group at position 5, absent in most aldehydes.

Physicochemical Properties

A comparative analysis of physicochemical properties is summarized in Table 1:

Property 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal Hexanal Nonanal trans-2-Hexenal
Molecular Formula C₁₀H₁₆O C₆H₁₂O C₉H₁₈O C₆H₁₀O
Molecular Weight (g/mol) 152.23 100.16 142.24 98.14
Boiling Point (°C) ~180–190 (estimated) 131 185–190 150–155
Odor Profile Unreported (likely complex due to substituents) Grassy, green Citrus, floral Green, apple-like
Volatility Moderate (higher MW than hexanal) High Low Moderate

Notes:

  • The higher molecular weight and polar ketone group in this compound likely reduce volatility compared to hexanal.
  • Odor profiles for branched aldehydes are influenced by substituents; e.g., nonanal’s citrus notes arise from its longer carbon chain .

Reactivity and Stability

  • Oxidation: Hexanal oxidizes to hexanoic acid under elevated temperatures or enzymatic activity . The ketone group in this compound may stabilize the molecule against further oxidation at position 4.
  • Thermal Stability: Hexanal degrades at high temperatures, forming side products like hexanoic acid and octanal . The isopropenyl group in the target compound may introduce susceptibility to polymerization or Diels-Alder reactions.
  • Interaction with Biomolecules : Hexanal interacts with sulfonic groups in ion-exchange membranes , but the isopropenyl group in this compound could alter binding affinity compared to linear aldehydes like pentanal or heptanal .

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